molecular formula C9H13Li2N3O11P2 B12363836 Cytidine diphosphate-13C9 (dilithium)

Cytidine diphosphate-13C9 (dilithium)

Katalognummer: B12363836
Molekulargewicht: 424.0 g/mol
InChI-Schlüssel: KUSULDMXKWTTRE-LXQKCEQWSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cytidine diphosphate-13C9 (dilithium) is a nucleoside diphosphate that is isotopically labeled with carbon-13. This compound acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during the synthesis of phospholipids . The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in the field of metabolic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine diphosphate-13C9 (dilithium) involves the incorporation of carbon-13 into the cytidine diphosphate molecule. This is typically achieved through chemical synthesis methods that introduce the isotopic label at specific positions within the molecule. The reaction conditions often involve the use of labeled precursors and specific catalysts to ensure the incorporation of carbon-13 at the desired positions .

Industrial Production Methods

Industrial production of Cytidine diphosphate-13C9 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled compounds and ensure their purity. The production methods are designed to maximize yield and minimize contamination, making the compound suitable for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Cytidine diphosphate-13C9 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may result in the formation of oxidized cytidine derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted cytidine diphosphate derivatives .

Wissenschaftliche Forschungsanwendungen

Cytidine diphosphate-13C9 (dilithium) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Cytidine diphosphate-13C9 (dilithium) involves its role as a carrier molecule in phospholipid synthesis. It acts by transferring phosphorylcholine and diacylglycerol to form phosphatidylcholine, a key component of cell membranes. The isotopic labeling with carbon-13 allows researchers to track the metabolic pathways and interactions of the compound within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cytidine diphosphate: The unlabeled form of the compound, which serves similar functions in phospholipid synthesis.

    Cytidine diphosphate-15N3 (dilithium): Another isotopically labeled variant, labeled with nitrogen-15.

    Cytidine diphosphate-d13 (dilithium): Labeled with deuterium, another stable isotope.

Uniqueness

Cytidine diphosphate-13C9 (dilithium) is unique due to its carbon-13 labeling, which provides distinct advantages in metabolic studies. The carbon-13 isotope is non-radioactive and stable, making it safe for use in various research applications. Additionally, the specific labeling allows for precise tracking and analysis of metabolic pathways, which is not possible with the unlabeled or other isotopically labeled variants .

Eigenschaften

Molekularformel

C9H13Li2N3O11P2

Molekulargewicht

424.0 g/mol

IUPAC-Name

dilithium;[[(2R,4S,5R)-5-(4-amino-2-oxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;;

InChI-Schlüssel

KUSULDMXKWTTRE-LXQKCEQWSA-L

Isomerische SMILES

[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O

Kanonische SMILES

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.